![molecular formula C21H20N2O5 B5217858 5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5217858.png)
5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazinane ring and multiple ether linkages, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl and ether groups: This step involves the reaction of the diazinane ring with 2,5-dimethylphenol and ethylene oxide derivatives under specific conditions to form the desired ether linkages.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice would be optimized for large-scale production.
Purification techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, altering their activity.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cellular function.
Interaction with nucleic acids: The compound might bind to DNA or RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar ester linkage structure.
Steviol glycosides: These are natural sweeteners with glycoside linkages similar to the ether linkages in the target compound.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is an antioxidant with structural similarities to the diazinane ring.
Uniqueness
5-[[2-[2-(2,5-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a diazinane ring and multiple ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
5-[[2-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13-7-8-14(2)18(11-13)28-10-9-27-17-6-4-3-5-15(17)12-16-19(24)22-21(26)23-20(16)25/h3-8,11-12H,9-10H2,1-2H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDNDPFRKNJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOC2=CC=CC=C2C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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